N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
Properties
Molecular Formula |
C14H15N3O3S2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C14H15N3O3S2/c1-2-21-14-17-16-13(22-14)15-12(18)9-4-5-10-11(8-9)20-7-3-6-19-10/h4-5,8H,2-3,6-7H2,1H3,(H,15,16,18) |
InChI Key |
RAWQHBZZTQOATP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine
The 1,3,4-thiadiazole core is synthesized via intramolecular cyclization of thiosemicarbazides under alkaline conditions. A representative protocol involves:
-
Reacting thiosemicarbazide with ethyl bromoacetate to form a substituted thiosemicarbazide intermediate.
-
Cyclization in sodium hydroxide/ethanol at reflux yields the 1,3,4-thiadiazole ring.
-
Ethylsulfanyl introduction is achieved via nucleophilic substitution using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃).
Key Data
Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid
The benzodioxepine scaffold is constructed via Friedel-Crafts alkylation followed by oxidation :
-
2,3-Dihydroxybenzoic acid is reacted with 1,2-dibromoethane in H₂SO₄ to form the seven-membered ring.
-
PCC oxidation converts the benzylic alcohol to a carboxylic acid.
Key Data
| Step | Reagents/Conditions | Yield (%) | Characterization (MS/¹³C NMR) |
|---|---|---|---|
| 1 | 1,2-Dibromoethane, H₂SO₄, 60°C, 12h | 65 | : 168.2 (COOH), 120–140 (aromatic) |
| 2 | PCC, DCM, rt, 6h | 72 | MS: m/z 222.1 [M+H]⁺ |
Amide Coupling Methodologies
Carbodiimide-Mediated Coupling
The final amide bond is formed using EDCI/HOBt in anhydrous THF:
-
Activate the carboxylic acid with EDCI (1.2 equiv) and HOBt (1.5 equiv) at 0°C.
-
Add 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine (1.0 equiv) and stir at 25°C for 24h.
Optimization Table
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | THF | 25 | 24 | 88 |
| DCC/DMAP | DCM | 25 | 48 | 63 |
| HATU | DMF | 0→25 | 12 | 92 |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
-
Mix acid and amine (1:1.1) with HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): 12.1 (s, 1H, CONH), 7.8–6.9 (m, 4H, aromatic), 4.2 (t, 2H, OCH₂), 3.1 (q, 2H, SCH₂).
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring, where nucleophiles can replace the ethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions or active sites of enzymes, potentially inhibiting their activity. The benzodioxepine moiety may enhance the compound’s binding affinity to certain receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Similarities
The compound shares the 1,3,4-thiadiazole scaffold with numerous derivatives (e.g., compounds 5e–5m in ). Key structural differentiators include:
- Substituents at position 5 : Ethylsulfanyl (C₂H₅S-) in the target compound vs. benzyl, methyl, or chlorobenzyl groups in analogs (e.g., 5h : benzylthio; 5j : 4-chlorobenzylthio) .
- Carboxamide linkage: The benzodioxepine carboxamide group contrasts with phenoxyacetamide or methoxyphenoxyacetamide moieties in analogs (e.g., 5g, 5l) .
Physicochemical Properties
Key Observations :
- Molecular weight : The target compound (337.4 g/mol) is lighter than benzylthio-substituted analogs (e.g., 5h : 420.5 g/mol) due to the absence of bulky aromatic groups .
- Melting points : Ethylsulfanyl analogs (5g , 5l ) exhibit higher melting points (168–170°C and 138–140°C, respectively) compared to benzylthio derivatives (5h : 133–135°C), suggesting stronger intermolecular interactions in ethylsulfanyl compounds .
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound through various studies and data analyses.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N4O3S2. The compound features a thiadiazole ring and a benzodioxepine structure, contributing to its unique reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds containing the thiadiazole moiety exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of thiadiazole derivatives. For instance:
- Cytotoxicity in Cancer Cell Lines : A review highlighted that several thiadiazole derivatives demonstrated significant cytotoxic effects against various human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers. Compounds within this class often induce apoptosis by activating caspases .
- Structure–Activity Relationship (SAR) : The effectiveness of these compounds often correlates with specific substituents on the thiadiazole ring. For example, modifications to the C-5 position can enhance cytotoxicity against specific cancer types .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives have been reported to inhibit nucleic acid synthesis without significantly affecting protein synthesis .
- Targeting Kinases : The heteroatoms in the thiadiazole structure can interact with key kinases involved in tumorigenesis .
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by activating apoptotic pathways .
Case Studies
Several case studies have explored the efficacy of related compounds:
- Alam et al. (2011) reported that certain 1,3,4-thiadiazole derivatives showed significant growth suppression in various cancer cell lines with IC50 values ranging from 4.27 µg/mL to higher concentrations depending on structural modifications .
- Dawood et al. (2013) synthesized new pyrazole-based thiadiazoles and evaluated them against HepG2 and MCF7 cell lines. Their findings indicated moderate to high anticancer activity compared to standard treatments like doxorubicin .
Data Table: Biological Activity Summary
| Activity Type | Cell Lines Tested | IC50 Values (µg/mL) | Notes |
|---|---|---|---|
| Anticancer Activity | A549 | 4.27 | Significant growth suppression observed |
| SK-MEL-2 | Varies | Related compounds showed enhanced activity | |
| SK-OV-3 | Varies | Structure modifications improved efficacy | |
| MCF7 | 8.107 | Compounds showed better activity than doxorubicin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
